

A Technical Guide to ^{13}C Labeled N-acetylgalactosamine: Properties, Analysis, and Applications

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Compound of Interest

Compound Name: *D-N-Acetylgalactosamine- ^{13}C*

Cat. No.: *B12409955*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of ^{13}C labeled N-acetylgalactosamine (^{13}C -GalNAc). It details experimental protocols for its characterization and use, and visualizes key metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers utilizing ^{13}C -GalNAc in metabolic studies, drug development, and glycobiology.

Physicochemical Properties

^{13}C labeled N-acetylgalactosamine is a stable isotope-labeled monosaccharide used as a tracer in metabolic research to probe the intricacies of glycosylation pathways and cellular metabolism. The incorporation of ^{13}C isotopes allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The physical and chemical properties of ^{13}C -GalNAc are largely identical to the unlabeled form, with the primary difference being the increased molecular weight due to the heavier carbon isotopes.

Quantitative Data Summary

The following tables summarize the key quantitative data for unlabeled and uniformly ^{13}C labeled N-acetyl-D-galactosamine.

Property	Unlabeled N-acetyl-D-galactosamine	N-acetyl-D-[UL- ¹³ C ₆]galactosamine	Data Source(s)
Molecular Formula	C ₈ H ₁₅ NO ₆	¹³ C ₆ C ₂ H ₁₅ NO ₆	[1][2]
Molecular Weight	221.21 g/mol	227.16 g/mol	[1][3]
CAS Number	1811-31-0	Not available	[2]
Appearance	White Solid	White Solid	[4]
Solubility	Soluble in Water	Soluble in Water	[4]

Property	Value	Data Source(s)
Isotopic Enrichment	99% atom ¹³ C	[3][4]
Chemical Purity	≥98%	[3][5]

Experimental Protocols

The analysis of ¹³C labeled N-acetylgalactosamine and its incorporation into biomolecules relies on sensitive analytical techniques. The following sections detail generalized protocols for NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and dynamics of molecules. For ¹³C labeled compounds, ¹³C NMR provides direct information about the labeled carbon atoms.

Objective: To acquire a ¹³C NMR spectrum of ¹³C labeled N-acetylgalactosamine to confirm isotopic incorporation and determine chemical shifts.

Materials:

- ¹³C labeled N-acetylgalactosamine sample
- D₂O (Deuterium oxide) as a solvent

- NMR tubes (5 mm)
- NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the ^{13}C labeled N-acetylgalactosamine in 0.5-0.7 mL of D_2O directly in the NMR tube. Ensure the sample is fully dissolved.
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of D_2O .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the ^{13}C probe.
- Data Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum.
 - Typical parameters include:
 - Pulse program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Spectral width: ~200 ppm (centered around 100 ppm).
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds (a longer delay may be needed for accurate quantification of quaternary carbons).
 - Number of scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.
- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Reference the spectrum. For aqueous samples, an internal or external standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or referencing the residual solvent signal can be used.
- Integrate the peaks to determine relative abundances of different carbon environments.

Expected Results: The resulting spectrum will show peaks corresponding to the eight carbon atoms of N-acetylgalactosamine. The chemical shifts will be indicative of the local electronic environment of each carbon nucleus. For uniformly labeled samples, all carbon signals will be observable.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the quantification of isotopic enrichment.

Objective: To determine the isotopic enrichment of ^{13}C labeled N-acetylgalactosamine using mass spectrometry.

Materials:

- ^{13}C labeled N-acetylgalactosamine sample
- Methanol or water (HPLC grade) as a solvent
- Mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS)

Procedure:

- **Sample Preparation:**
 - Prepare a dilute solution of the ^{13}C labeled N-acetylgalactosamine (e.g., 1-10 $\mu\text{g/mL}$) in an appropriate solvent.

- For GC-MS analysis, derivatization (e.g., silylation) is typically required to increase volatility.
- Instrumentation Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates, and temperature).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion, liquid chromatography (LC), or gas chromatography (GC).
 - Acquire mass spectra in the appropriate mass range. For N-acetyl-D-[UL-¹³C₆]galactosamine (molecular weight 227.16), the expected [M+H]⁺ ion would be at m/z 228.16.
- Data Analysis:
 - Analyze the resulting mass spectrum to identify the molecular ion peak.
 - Determine the mass isotopomer distribution. The presence of a peak at a mass corresponding to the fully labeled compound and the absence or low abundance of peaks corresponding to the unlabeled or partially labeled compound will confirm high isotopic enrichment.
 - Calculate the isotopic purity by comparing the peak intensities of the labeled and unlabeled species.

Signaling Pathways and Experimental Workflows

The visualization of metabolic pathways and experimental workflows is crucial for understanding the context in which ¹³C labeled N-acetylgalactosamine is utilized. The following diagrams were generated using the Graphviz DOT language.

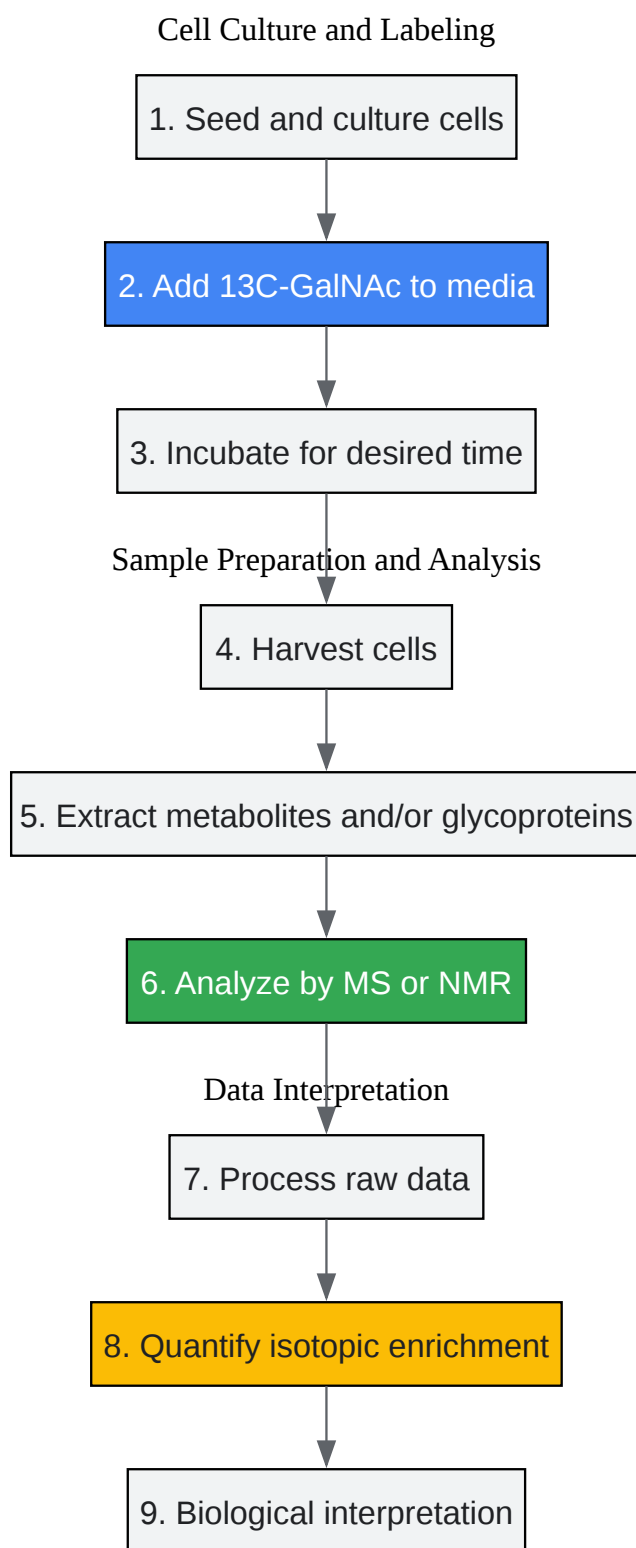
Biosynthesis of UDP-N-acetylgalactosamine

This diagram illustrates the metabolic pathway for the synthesis of UDP-N-acetylgalactosamine, the activated form of GalNAc used in glycosylation reactions.

Caption: Metabolic pathways for UDP-GalNAc biosynthesis.

Experimental Workflow for Metabolic Labeling

This diagram outlines a typical experimental workflow for a metabolic labeling study using ^{13}C labeled N-acetylgalactosamine.



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Caption: Experimental workflow for ^{13}C -GalNAc metabolic labeling.

¹³C labeled N-acetylgalactosamine is an indispensable tool for researchers in glycobiology and metabolic studies. Its well-defined physicochemical properties and the robust analytical methods available for its detection and quantification enable precise tracing of its metabolic fate. The provided experimental protocols and workflow diagrams serve as a foundational guide for the effective implementation of ¹³C-GalNAc in research, ultimately contributing to a deeper understanding of the vital roles of glycosylation in health and disease.

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- 3. α -D-Galactopyranosylamine (galactose- ^{13}C 99%) - Cambridge Isotope Laboratories, CLM-10786-PK [isotope.com]
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